molecular formula C18H12ClNO5S B11667373 (3-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(3-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11667373
M. Wt: 389.8 g/mol
InChI Key: MBUYVZBRJFQOSS-OVCLIPMQSA-N
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Description

2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
  • 2-(3-{[(5E)-3-(2-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
  • 2-(3-{[(5E)-3-(4-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Uniqueness

The uniqueness of 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct chemical reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H12ClNO5S

Molecular Weight

389.8 g/mol

IUPAC Name

2-[3-[(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H12ClNO5S/c19-12-4-2-5-13(9-12)20-17(23)15(26-18(20)24)8-11-3-1-6-14(7-11)25-10-16(21)22/h1-9H,10H2,(H,21,22)/b15-8+

InChI Key

MBUYVZBRJFQOSS-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)O)/C=C/2\C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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